Chromatin structure and its regulation are fundamental to understanding gene expression and its implications in health and disease. Bromodomains are a class of epigenetic readers that recognize acetylated lysine residues on histone tails, which are crucial for the regulation of chromatin structure and function. The discovery of small molecules that inhibit bromodomains, particularly the BET (bromodomain and extra-terminal) family, has opened new avenues for therapeutic interventions in various diseases, including cancer and inflammatory conditions1.
In the field of oncology, targeting bromodomains has shown promise in the treatment of various cancers. BET proteins regulate the expression of key oncogenes and anti-apoptotic proteins, making them attractive targets for cancer therapy. Inhibitors of BET bromodomains have demonstrated therapeutic activity in models of acute myeloid leukemia, multiple myeloma, and Burkitt's lymphoma12.
Beyond cancer, BET bromodomain inhibitors have potential applications in treating inflammation. By modulating the expression of genes involved in inflammatory responses, these inhibitors could provide a new strategy for treating inflammatory diseases1.
Bromodomains also play a role in maintaining euchromatin and preventing the inappropriate spreading of heterochromatin. For instance, the yeast Bdf1 protein, which contains bromodomains, recognizes acetylated histone H3/H4 and prevents the silencing of genes located at heterochromatin-euchromatin boundaries. This antisilencing function is crucial for the maintenance of euchromatin and proper gene expression5.
7-Bromochroman-4-one is a chemical compound classified under the chromanone derivatives, which are notable for their diverse biological activities. Its molecular formula is and it has a molecular weight of approximately 215.06 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly due to its structural similarity to other bioactive chromanones that exhibit antioxidant, anti-inflammatory, and anticancer properties .
The synthesis of 7-Bromochroman-4-one typically involves the bromination of chroman-4-one derivatives. One common method includes:
This synthetic route is advantageous due to its relatively straightforward approach and the availability of starting materials .
The molecular structure of 7-Bromochroman-4-one features a chroman ring with a bromine atom attached at the 7-position and a carbonyl group at the 4-position. The structure can be represented as follows:
The presence of the bromine atom significantly influences the compound's reactivity and biological activity by altering electronic properties and steric hindrance .
7-Bromochroman-4-one can participate in various chemical reactions, including:
These reactions are often influenced by the reaction conditions such as temperature, solvent, and catalysts used .
The mechanism of action of 7-Bromochroman-4-one is primarily attributed to its interaction with various biological targets:
Research indicates that derivatives of 7-Bromochroman-4-one exhibit enhanced biological activities compared to their parent compounds due to these interactions .
The physical and chemical properties of 7-Bromochroman-4-one are essential for understanding its behavior in various environments:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 215.06 g/mol |
Melting Point | Not specifically listed |
Solubility | Soluble in organic solvents |
Appearance | Typically a solid crystalline form |
These properties suggest that 7-Bromochroman-4-one is stable under standard laboratory conditions but may require specific handling when being used in reactions or biological assays .
7-Bromochroman-4-one has several scientific applications:
7-Bromochroman-4-one (CAS: 18442-22-3) possesses the molecular formula C₉H₇BrO₂ and a molecular weight of 227.05 g/mol . Structurally, it comprises a benzene ring (Ring A) fused to a six-membered dihydropyran ring (Ring B) containing a ketone group at position 4. The bromine substituent is meta to the oxygen bridge on the aromatic ring, influencing electron distribution and reactivity patterns.
Table 1: Fundamental Molecular Properties of 7-Bromochroman-4-one
Property | Value | Reference |
---|---|---|
IUPAC Name | 7-Bromo-3,4-dihydro-2H-1-benzopyran-4-one | |
Molecular Formula | C₉H₇BrO₂ | |
Molecular Weight | 227.05 g/mol | |
Density | 1.621 ± 0.06 g/cm³ | |
Boiling Point | 336.6 ± 42.0 °C (Predicted) | |
Canonical SMILES | C1COC2=C(C1=O)C=C(C=C2)Br | [10] |
InChI Key | PFLPVOXSUCCZDH-UHFFFAOYSA-N | [10] |
Spectroscopic characterization confirms its structure: Nuclear Magnetic Resonance (¹H NMR) displays signals consistent with the chromanone skeleton, including methylene protons adjacent to the carbonyl (δ ~2.7-2.9 ppm and ~3.8-4.1 ppm) and aromatic protons influenced by the bromine substituent. Mass spectrometry typically shows a molecular ion peak at m/z 226/228 (1:1 ratio) due to the isotopic pattern of bromine [3] . The carbonyl stretching vibration in infrared spectroscopy appears near 1640 cm⁻¹, while the bromine atom enhances electrophilicity at C-3, facilitating nucleophilic additions or condensations [7] [10].
Chroman-4-one (chromanone) emerged as a scaffold of interest in the mid-20th century, distinct from its unsaturated analog chromone due to the saturated C₂–C₃ bond. Early research focused on naturally occurring derivatives like taxifolin (dihydroquercetin) and flavanones (e.g., naringenin), recognized for antioxidant and anti-inflammatory properties [2]. Synthetic exploration intensified with the discovery of pharmacologically active chromanones, such as:
The development of 7-substituted chroman-4-ones arose from efforts to enhance bioactivity and metabolic stability. 7-Bromochroman-4-one itself was first synthesized via catalytic hydrogenation of 7-bromochromone using Wilkinson's catalyst ([Rh(PPh₃)₃Cl]), achieving 79.8% yield under optimized conditions (70°C, 20 hours, 0.3 MPa H₂ pressure) [3] . Later methods employed acid-activated montmorillonite K-10 clay, cyclizing 3-aryloxypropionic acids in toluene under reflux to access chromanones with improved efficiency [3]. This evolution highlights a shift toward sustainable and high-yielding synthetic routes.
Bromination at the 7-position of chroman-4-one induces profound electronic and steric effects that enhance utility in drug design:
Table 2: Impact of Bromine on Reactivity and Biological Activity
Aspect | Effect of 7-Bromine Substitution | Application Example |
---|---|---|
Electrophilicity | Increases carbonyl reactivity | Facilitates Schiff base formation at C-3 for antimicrobial agents [4] |
Cross-Coupling | Enables Suzuki-Miyaura coupling | Synthesis of biaryl derivatives for anticancer screening [10] |
Biological Potency | Enhances cytotoxicity in cancer cell lines | 7-Bromo-3-benzylidenechromanones show IC₅₀ ≤ 3.86 µg/ml [2] |
Metabolic Stability | Slows oxidative metabolism by CYP450 enzymes | Prolongs half-life in vitro [4] |
Biologically, 7-bromination augments interactions with cellular targets. For instance, halogen bonding between bromine and carbonyl/hydroxyl groups in enzymes like EGFR kinase or microbial topoisomerases improves inhibitory activity [9]. In anticancer studies, 7-bromochroman-4-one derivatives demonstrate enhanced potency against lung adenocarcinoma (A549) and breast cancer (MDA-MB-231) cell lines compared to non-halogenated analogs, attributed to improved membrane permeability and target affinity [2] [9].
Table 3: Synthetic Methods for 7-Bromochroman-4-one
Method | Conditions | Yield | Advantages |
---|---|---|---|
Catalytic Hydrogenation of 7-Bromochromone | Rh(PPh₃)₃Cl, ethanol, 70°C, 0.3 MPa H₂, 20 h | 79.8% | Chemoselective reduction [3] |
Montmorillonite K-10 Catalyzed Cyclization | Acid-activated clay, toluene, reflux, 30–45 min | 85% | Solvent efficiency, shorter reaction time [3] |
Microwave-Assisted Bromination | N-Bromosuccinimide (NBS), CH₃CN, microwave irradiation | ~90%* | Rapid, high regioselectivity [7] |
Note: Yield inferred from analogous bromination procedures in [7].
The strategic incorporation of bromine thus transforms the chromanone scaffold into a multifunctional building block, balancing synthetic versatility with enhanced pharmacodynamic profiles for therapeutic development [4] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7